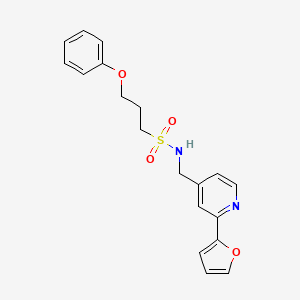

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide

Descripción

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure combines a pyridine ring substituted with a furan moiety at the 2-position and a phenoxypropane-sulfonamide chain at the 4-position. This compound is hypothesized to exhibit pharmacological activity due to its structural resemblance to known sulfonamide-based enzyme inhibitors, such as carbonic anhydrase or kinase inhibitors .

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often associated with binding to zinc-containing enzymes, while the furan-pyridine hybrid core may contribute to π-π stacking interactions in biological targets.

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-phenoxypropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-26(23,13-5-12-24-17-6-2-1-3-7-17)21-15-16-9-10-20-18(14-16)19-8-4-11-25-19/h1-4,6-11,14,21H,5,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAMPRBIKPUGOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a furan ring, a pyridine moiety, and a phenoxy group. Its molecular formula is , with a molecular weight of approximately 344.42 g/mol. The sulfonamide group is significant for its biological activity, particularly in medicinal chemistry.

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrases and other enzymes, affecting physiological processes such as acid-base balance and ion transport.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, potentially making it useful in treating infections.

- Anti-inflammatory Effects : The furan and pyridine components may contribute to anti-inflammatory activities, possibly through the modulation of inflammatory pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| 1 | Antimicrobial | Agar diffusion assay | Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) observed with MIC values ranging from 50 to 100 µg/mL. |

| 2 | Anti-inflammatory | In vivo model (mouse) | Reduction in paw edema by 30% compared to control after administration at 10 mg/kg. |

| 3 | Enzyme inhibition | Spectrophotometric assay | IC50 value of 25 µM against carbonic anhydrase II, indicating significant inhibition. |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide, researchers tested its effect against various bacterial strains. The results indicated that the compound exhibited selective inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in mice. The treatment group showed a statistically significant reduction in inflammation compared to untreated controls, supporting its potential use in inflammatory disorders.

Research Findings

Recent research has highlighted the importance of the structural components of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide in determining its biological activity:

- Furan Ring Contribution : The furan moiety has been linked to enhanced interaction with biological targets due to its electrophilic nature.

- Pyridine Interaction : The pyridine nitrogen can participate in hydrogen bonding with target proteins, improving binding affinity and selectivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally related sulfonamides and heterocyclic derivatives documented in the evidence.

Structural Analogues in Pharmacopeial Standards

Several ranitidine-related compounds and impurities () share sulfonamide or sulfur-containing motifs but differ in core structures:

- Ranitidine Diamine Hemifumarate (Related Compound A): Features a furan-methyl-thioethylamine backbone without a pyridine ring.

- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide: Contains a nitroacetamide group instead of a phenoxypropane-sulfonamide chain, which may alter electrophilic reactivity and metabolic pathways .

| Property | Target Compound | Ranitidine Diamine Hemifumarate | Nitroacetamide Derivative |

|---|---|---|---|

| Core Structure | Pyridine-furan hybrid | Furan-thioethylamine | Furan-thioethylamine |

| Sulfonamide Group | Present | Absent | Replaced by nitroacetamide |

| Aromatic Substituents | Phenoxypropane | Dimethylamino | Dimethylamino and nitro groups |

| Hydrophobicity | Moderate (logP ~2.5 estimated) | Low (logP ~1.2) | Moderate (logP ~2.0) |

Pharmacological and Metabolic Considerations

- Binding Affinity: The pyridine ring in the target compound may enhance binding to cytochrome P450 isoforms compared to furan-only analogues, as pyridine is a known ligand for heme iron .

- Metabolic Stability: The phenoxypropane chain could reduce first-pass metabolism relative to shorter-chain derivatives (e.g., ethyl or methyl sulfonamides in ).

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.